2-Mercapto-3-methylbenzoic acid

Beschreibung

Contextual Significance of Substituted Benzoic Acids in Organic and Inorganic Chemistry

Substituted benzoic acids are cornerstone molecules in chemical science, serving as vital precursors and building blocks for a multitude of other organic substances. rcsb.org Their chemical behavior is profoundly influenced by the nature and position of the substituents on the aromatic ring. These substituents modulate the acidity of the carboxylic group; electron-withdrawing groups tend to increase the acidity, while electron-donating groups decrease it. wikipedia.orgresearchgate.net

The position of the substituent is also critical. For instance, virtually all ortho-substituted benzoic acids are stronger acids than benzoic acid itself. rcsb.org This "ortho-effect" is attributed to steric interactions that force the carboxyl group out of the plane of the benzene (B151609) ring, which raises the energy of the neutral molecule relative to its conjugate base. rcsb.org

In inorganic chemistry, substituted benzoic acids are highly valued as ligands for the construction of coordination compounds, including metal-organic frameworks (MOFs). The carboxylate group can bind to metal ions in various modes (monodentate, bidentate chelating, or bridging), leading to a diverse range of structural architectures. Furthermore, the presence of additional donor atoms on the substituent, such as nitrogen, oxygen, or sulfur, allows for the formation of stable chelate complexes with metal ions. atlanticoer-relatlantique.ca These characteristics make substituted benzoic acids versatile components in materials science, catalysis, and the development of compounds with specific biological activities. atlanticoer-relatlantique.calibretexts.org

Chemical Structure and Unique Reactivity Considerations of 2-Mercapto-3-methylbenzoic Acid

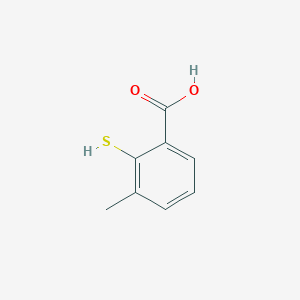

The structure of this compound (CAS No. 77149-11-2) is defined by a benzoic acid core with a mercapto (-SH) group at the ortho-position (carbon 2) and a methyl (-CH₃) group at the meta-position (carbon 3) relative to the carboxylic acid. This specific arrangement of functional groups dictates its unique chemical properties and potential reactivity.

Key Structural Features:

Bifunctional Ligand Potential: The molecule possesses two key acidic protons: one on the carboxylic acid and one on the thiol group. This allows it to act as a potentially bidentate ligand, binding to a metal center through both the "hard" oxygen donor of the carboxylate and the "soft" sulfur donor of the thiolate. This hard/soft combination is of significant interest in coordination chemistry for stabilizing metals in various oxidation states.

Ortho-Effect and Intramolecular Interactions: The ortho-positioning of the bulky mercapto group relative to the carboxylic acid likely induces a significant ortho-effect, increasing the compound's acidity compared to benzoic acid. rcsb.org This proximity also allows for the possibility of intramolecular hydrogen bonding between the carboxylic hydrogen and the sulfur atom, which can influence the compound's conformation and reactivity.

Methyl Group Influence: The electron-donating methyl group at the 3-position can influence the electron density of the aromatic ring and may sterically hinder certain interactions at the adjacent functional groups.

While a definitive crystal structure for this compound is not widely available in public databases, its properties can be inferred. The synthesis could potentially be achieved from 2-amino-3-methylbenzoic acid via a Sandmeyer-type reaction, which is a common method for introducing a variety of functional groups, including thiols, onto an aromatic ring by converting an amino group into a diazonium salt intermediate. wikipedia.orgnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| CAS Number | 77149-11-2 |

| Key Functional Groups | Carboxylic Acid (-COOH), Thiol (-SH), Methyl (-CH₃) |

Overview of Current Academic Research Trajectories for this compound

Specific academic research focusing exclusively on this compound is limited in the published literature. However, the research trajectories for its parent and related compounds provide a clear indication of its potential areas of application.

Mercaptobenzoic Acid Derivatives in Coordination and Materials Chemistry: The simpler analogue, 2-mercaptobenzoic acid, has been investigated for the preparation of coordination complexes with various metals. researchgate.net The ability of the thiol group to bind strongly to metal surfaces also suggests applications in materials science, such as the formation of self-assembled monolayers.

Thiolated Polymers in Drug Delivery: Thiolated polymers, or "thiomers," are a significant area of pharmaceutical research. For example, 2-mercaptobenzoic acid has been covalently attached to chitosan (B1678972) to create a polymer with enhanced mucoadhesive properties for improved drug delivery. atlanticoer-relatlantique.caprepchem.com The thiol groups can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, prolonging the residence time of drug formulations.

Biological Activity of Related Structures: Heterocyclic compounds containing a mercapto group attached to a benzene ring, such as 2-mercaptobenzothiazole (B37678) derivatives, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov This suggests that benzoic acid structures containing a thiol group could also be valuable scaffolds in medicinal chemistry.

Given these precedents, research on this compound would likely follow similar paths, investigating its utility as a ligand, a surface modification agent, or a building block for biologically active molecules.

Unexplored Research Avenues and Future Prospects for the Compound

The unique combination of functional groups in this compound opens up several promising, yet unexplored, research avenues.

Design of Novel Coordination Polymers and MOFs: The bifunctional, hard/soft nature of this ligand could be exploited to synthesize novel coordination polymers or MOFs with unique topologies and properties. The methyl group, while seemingly simple, could act as a structural director, influencing the packing of the frameworks and creating specific pore environments for applications in gas storage or catalysis.

Development of Metallo-β-Lactamase (MBL) Inhibitors: The structure bears a resemblance to some classes of inhibitors for metallo-β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Derivatives of mercapto-methylpropanoic acid, for instance, have been studied as MBL inhibitors where the thiol and carboxylate groups chelate the active site zinc ions. nih.gov this compound could serve as a new scaffold for designing such inhibitors.

Synthesis of Heterocyclic Compounds: The compound is an ideal starting material for the synthesis of novel sulfur-containing heterocyclic systems. The carboxylic acid and thiol groups can undergo intramolecular or intermolecular cyclization reactions with appropriate reagents to form new ring systems, which could then be screened for pharmacological activity, drawing inspiration from the diverse activities of 1,2,4-triazole (B32235) derivatives. researchgate.net

Surface Chemistry and Nanoparticle Functionalization: The thiol group provides a strong anchor for grafting the molecule onto the surface of noble metal nanoparticles (e.g., gold, silver). This would impart a new surface functionality—a carboxylic acid—which could be used to alter the solubility of the nanoparticles, link them to biological molecules, or tune their catalytic properties.

Eigenschaften

IUPAC Name |

3-methyl-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSLUORXVBMJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504357 | |

| Record name | 3-Methyl-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77149-11-2 | |

| Record name | 3-Methyl-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations

Established Synthetic Pathways for 2-Mercapto-3-methylbenzoic Acid

The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily involving multi-step sequences from commercially available precursors.

Multi-Step Synthesis from Precursors (e.g., from 2-amino-3-methylbenzoic acid)

A common and well-documented route to this compound originates from 2-amino-3-methylbenzoic acid. techemi.comgoogle.com This transformation typically involves a two-step process. The initial step is the conversion of the amino group into a more versatile functional group that can be subsequently transformed into a thiol. One established method is the diazotization of the amino group, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile.

Another approach involves the initial nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid. google.com This is followed by reduction of the nitro group to an amino group, often using a reducing agent like iron powder or through catalytic hydrogenation, to produce 2-amino-3-methylbenzoic acid. techemi.comgoogle.com This intermediate can then be converted to the target thiol compound.

A specific example of synthesizing a related mercaptobenzoic acid derivative, 3-mercapto-2-methylbenzoic acid, involves the hydrolysis of 3-{[(ethyloxy)carbonothioyl]thio}-2-methylbenzoic acid using an aqueous sodium hydroxide (B78521) solution, followed by acidification. chemicalbook.com

The following table outlines a general synthetic scheme starting from m-toluic acid.

| Step | Reactant | Reagents | Product |

| 1 | m-Toluic Acid | Nitric Acid | 2-Nitro-3-methylbenzoic acid |

| 2 | 2-Nitro-3-methylbenzoic acid | Iron Powder / Catalytic Hydrogenation | 2-Amino-3-methylbenzoic acid |

| 3 | 2-Amino-3-methylbenzoic acid | Diazotization followed by sulfur nucleophile | This compound |

Strategic Routes for Thiol and Carboxylic Acid Group Incorporation

The synthesis of this compound necessitates the strategic introduction of both the thiol and carboxylic acid functionalities onto the aromatic ring. The timing and method of introduction of these groups are crucial for a successful synthesis. Often, one functional group is introduced first, followed by the manipulation of a precursor to install the second group.

For instance, starting with a molecule that already contains the methyl and carboxylic acid groups, such as 3-methylbenzoic acid, the focus shifts to the regioselective introduction of the thiol group at the C-2 position. This can be challenging due to the directing effects of the existing substituents.

Alternatively, a precursor bearing the methyl and a group that can be converted to a thiol (e.g., a bromine atom) can be carboxylated. For example, the synthesis of 2-bromo-3-methylbenzoic acid has been reported, which could potentially serve as a precursor. orgsyn.org The conversion of the bromo group to a thiol could then be achieved through various methods, such as reaction with a sulfur nucleophile.

Advanced Chemical Derivatization of this compound

The presence of both a carboxylic acid and a thiol group in this compound allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties.

Tailored Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding ester. masterorganicchemistry.comyoutube.com For example, reaction with methanol (B129727) would produce methyl 2-mercapto-3-methylbenzoate. The use of different alcohols allows for the synthesis of a variety of esters with different alkyl or aryl groups. mdpi.com

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov This allows for the formation of a diverse range of amides by varying the amine component. A one-pot method for the synthesis of N-2-mercaptobenzoyl-amino amides has been developed, which involves the coupling of thiosalicylic acid with an amino amide followed by acylation of the thiol group. nih.gov

The following table summarizes these reactions.

| Reaction | Reagent | Product |

| Esterification | Alcohol (e.g., Methanol) | Ester (e.g., Methyl 2-mercapto-3-methylbenzoate) |

| Amidation | Amine (with coupling agent) | Amide |

Controlled Functionalization of the Thiol Group to Form Thioethers and Disulfides

The thiol group is a versatile functional handle that can be selectively modified to form thioethers and disulfides.

Thioether Formation: The thiol can be alkylated or arylated to form thioethers. This is typically achieved by reacting the corresponding thiolate, generated by deprotonation of the thiol with a base, with an alkyl halide or an activated aryl halide. nih.govacsgcipr.org This reaction allows for the introduction of a wide variety of substituents at the sulfur atom.

Disulfide Formation: Thiols can be oxidized to form disulfides. This can be achieved using a variety of oxidizing agents. The formation of disulfides from 2-mercaptobenzoic acid has been shown to be pH-dependent, with oxidation occurring under neutral or basic conditions. researchgate.netfigshare.com Unsymmetrical disulfides can also be synthesized by reacting a thiol with a heterocyclic disulfide. nih.gov

The following table summarizes these transformations.

| Reaction | Reagent | Product |

| Thioether Formation | Alkyl/Aryl Halide (with base) | Thioether |

| Disulfide Formation | Oxidizing Agent | Disulfide |

Regioselective Aromatic Electrophilic/Nucleophilic Substitutions

The aromatic ring of this compound can undergo electrophilic and nucleophilic substitution reactions, although the regioselectivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The thiol and methyl groups are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The outcome of an EAS reaction will depend on the interplay of these directing effects and the reaction conditions. minia.edu.eglumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. The introduction of a new substituent will occur at the positions most activated by the existing groups.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to proceed. libretexts.orgrsc.orgrsc.org In the case of this compound, the existing substituents are not strongly electron-withdrawing, making SNAr reactions less favorable unless further modifications are made to the aromatic ring.

Investigation of Salt Formation with Diverse Cations and Anions

The acidic nature of the carboxylic acid group and the weakly acidic nature of the thiol group in this compound suggest that it can form salts with a variety of cations. The carboxylate anion can form ionic bonds with metal cations, ammonium (B1175870), and various organic amines. While specific studies on this compound are lacking, research on the salt formation of structurally similar compounds, such as 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid, demonstrates the potential for creating a wide array of salts. prepchem.comknutkt.edu.uaresearchgate.net In one such study, reactions with ammonium hydroxide, sodium and potassium hydroxides, and various amines like methylamine, ethylamine, and morpholine (B109124) yielded the corresponding salts. knutkt.edu.ua

Table 1: Plausible Salts of this compound

| Cation/Anion | Potential Salt Name |

| Sodium ion (Na⁺) | Sodium 2-mercapto-3-methylbenzoate |

| Potassium ion (K⁺) | Potassium 2-mercapto-3-methylbenzoate |

| Ammonium (NH₄⁺) | Ammonium 2-mercapto-3-methylbenzoate |

| Methylammonium (CH₃NH₃⁺) | Methylammonium 2-mercapto-3-methylbenzoate |

| Diethylammonium ((C₂H₅)₂NH₂⁺) | Diethylammonium 2-mercapto-3-methylbenzoate |

This table is illustrative and based on the general reactivity of carboxylic acids and thiols. Specific experimental data for this compound is not available.

Design and Synthesis of Fused and Spiro-Heterocyclic Derivatives Incorporating the Benzoic Acid Scaffold

The bifunctional nature of this compound, possessing both a carboxylic acid and a thiol group, makes it a theoretical precursor for the synthesis of various fused and spiro-heterocyclic systems. The thiol group can act as a nucleophile in cyclization reactions, while the carboxylic acid can be converted into other functional groups to facilitate ring formation.

For instance, reactions involving the thiol and a neighboring group could lead to the formation of thia-fused heterocycles. The synthesis of heterocyclic compounds from related mercapto-containing molecules, such as 2-mercaptobenzoxazole (B50546) and 2-mercaptobenzothiazole (B37678), has been extensively reported. researchgate.netuobaghdad.edu.iqchemmethod.com These studies often involve the reaction of the mercapto group with electrophiles to construct fused ring systems like thiazolidinones and triazoles. researchgate.netuobaghdad.edu.iq

Spiro-heterocyclic compounds could potentially be synthesized by leveraging both the carboxylic acid and thiol functionalities. While no specific examples starting from this compound are documented, the general strategies for creating spiro compounds from steroids and other scaffolds often involve intramolecular reactions or cycloadditions. nih.govnih.gov

Table 2: Hypothetical Heterocyclic Derivatives from this compound

| Heterocyclic System | Potential Synthetic Precursor |

| Fused Thiazolidinone | Reaction of the thiol with a halo-acyl halide followed by intramolecular cyclization. |

| Fused Triazole | Reaction of a hydrazide derivative of the carboxylic acid with the thiol group under appropriate conditions. |

| Spiro-thialactone | Intramolecular cyclization involving both the thiol and carboxylic acid groups. |

This table presents theoretical possibilities for derivatization and is not based on published syntheses of these specific compounds from this compound.

Sustainable and Catalytic Approaches in this compound Synthesis

Modern organic synthesis places a strong emphasis on sustainable and catalytic methods to reduce environmental impact. While no specific green chemistry approaches for the synthesis of this compound have been reported, general trends in the synthesis of benzoic acid derivatives can be considered.

The use of solid acid catalysts, for example, has been explored for the esterification of benzoic acids. mdpi.com Such catalysts can be recovered and reused, offering a more sustainable alternative to traditional acid catalysts. The development of catalytic methods for the direct introduction of the thiol group onto the aromatic ring would also represent a significant advancement in the sustainable synthesis of this compound. However, literature on such specific catalytic systems for this compound is not currently available.

Comprehensive Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-Mercapto-3-methylbenzoic acid. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon skeleton and the placement of protons, as well as insights into the connectivity between atoms.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The chemical shifts (δ) of the protons are influenced by the electron density around them. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring current. The exact positions of these signals will be influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid and mercapto groups.

The proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. The thiol proton (S-H) also gives rise to a characteristic signal, the chemical shift of which can be variable and is sensitive to solvent, concentration, and temperature. The methyl group protons will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.

Spin-spin coupling between adjacent non-equivalent protons provides connectivity information. The coupling constants (J values) between the aromatic protons can help to definitively establish their substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| COOH | >10 | br s | - |

| Ar-H | 7.0 - 8.0 | m | J |

| SH | Variable | br s | - |

| CH₃ | 2.0 - 2.5 | s | - |

Note: This table represents predicted values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbonyl carbon in the carboxylic acid group is expected to be the most downfield signal, typically in the range of 165-185 ppm.

The aromatic carbons will resonate in the region of 120-140 ppm. The specific chemical shifts of the quaternary carbons (C-1, C-2, and C-3) and the carbons bearing a hydrogen atom (C-4, C-5, and C-6) will be influenced by the attached substituents. The carbon of the methyl group will appear at a much higher field, generally between 15 and 25 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 185 |

| Ar-C (quaternary) | 120 - 145 |

| Ar-CH | 120 - 140 |

| CH₃ | 15 - 25 |

Note: This table represents predicted values. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling correlations. Cross-peaks in the COSY spectrum will connect signals from protons that are coupled to each other, which is invaluable for tracing the connectivity of the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. researchgate.net This allows for the direct assignment of the ¹³C signals for the protonated aromatic carbons and the methyl group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.net HMBC is crucial for identifying the connectivity between quaternary carbons and nearby protons. For instance, correlations from the methyl protons to the aromatic ring carbons can confirm the position of the methyl group relative to the other substituents. researchgate.net

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or the rates of proton exchange. For this compound, VT-NMR could be used to study the hydrogen bonding interactions involving the carboxylic acid and thiol groups. Changes in the chemical shifts and line shapes of the OH and SH proton signals as a function of temperature can provide information about the strength and nature of these interactions.

Advanced Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and for gaining insights into its conformational properties.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups.

O-H Stretch: The carboxylic acid O-H group will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structures common for carboxylic acids in the solid state.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. The position of this band can be influenced by conjugation and hydrogen bonding.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid will appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

S-H Stretch: The mercapto (S-H) group gives rise to a weak absorption band in the region of 2550-2600 cm⁻¹. This band is often less intense than the O-H stretch.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will show multiple bands in the 1600-1450 cm⁻¹ region.

C-H Bends: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

CH₃ Stretches and Bends: The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Mercapto | S-H Stretch | 2550 - 2600 | Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Methyl Group | C-H Stretch | ~2950 | Medium |

Note: This table represents predicted values. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Information

Research on similar mercaptobenzoic acid derivatives demonstrates the utility of Raman spectroscopy. researchgate.net For instance, the Raman spectrum of mercaptobenzoic acid (MBA) shows characteristic peaks that confirm the presence of specific functional groups. researchgate.net When attached to a gold surface, these peaks can be enhanced, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS), which allows for the detection of even a monolayer of the substance. researchgate.net The similarity between the bulk spectrum and the SERS spectrum verifies the integrity of the MBA molecule upon attachment. researchgate.net

In studies of related benzoic acid compounds, specific vibrational modes are assigned to observed Raman shifts. For example, the carboxyl group's C=O stretching vibration is typically observed in a specific region of the spectrum. researchgate.net The pH-dependent deprotonation of the carboxyl group can be monitored by observing the disappearance of the ν(C=O) band and the appearance of the ν(COO⁻) band. researchgate.net

Table 1: Representative Raman Shifts for Functional Groups in Mercaptobenzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Carboxyl Group (COOH) | C=O Stretch | ~1700 |

| Carboxylate Group (COO⁻) | Symmetric Stretch | ~1400 |

| Thiol Group (S-H) | S-H Stretch | 2500 - 2600 |

| Benzene Ring | Ring Breathing Modes | ~1000, ~1600 |

Note: The exact positions of Raman peaks for this compound would require specific experimental data, but the table provides expected ranges based on analogous compounds.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound with high accuracy. nih.govresearchgate.net This technique can differentiate between compounds having the same nominal mass but different chemical formulas. algimed.com

When subjected to mass spectrometry, molecules fragment in predictable ways, providing a "fingerprint" that aids in structural elucidation. The fragmentation of benzoic acid, a core component of the target molecule, is well-documented. The molecular ion peak [M]⁺ appears at an m/z corresponding to its molecular weight. docbrown.info Key fragments for benzoic acid include the loss of a hydroxyl group (-OH) to form the [M-17]⁺ ion and the loss of the entire carboxyl group (-COOH) to form the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.infolibretexts.org The base peak is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105, formed by the loss of -OH. docbrown.info

For 2-methylbenzoic acid, the fragmentation pattern would be similar, but with shifts in m/z values due to the additional methyl group. The molecular ion would be at m/z 136. chegg.com For this compound (molecular formula C₈H₈O₂S), the expected exact mass can be calculated and compared to the HRMS measurement for confirmation. The fragmentation would likely involve characteristic losses of the thiol (-SH) and carboxyl (-COOH) groups.

Table 2: Predicted HRMS Fragmentation for this compound (C₈H₈O₂S)

| Ion | Fragmentation Pathway | Predicted m/z |

| [M]⁺ | Molecular Ion | 168.0245 |

| [M-OH]⁺ | Loss of hydroxyl radical | 151.0218 |

| [M-SH]⁺ | Loss of sulfhydryl radical | 135.0391 |

| [M-COOH]⁺ | Loss of carboxyl radical | 123.0319 |

| [C₇H₅O]⁺ | Loss of SH and H₂O | 105.0340 |

| [C₇H₇]⁺ | Loss of COOH and S | 91.0548 |

Note: These m/z values are theoretical and would be confirmed by experimental HRMS data, which provides mass measurements to several decimal places.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is invaluable for verifying the purity of a sample and confirming the identity of the main component. nih.govnih.gov

In an LC-MS analysis, the sample is first passed through an HPLC column, which separates the target compound from any impurities or byproducts. The retention time (the time it takes for the compound to exit the column) is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). mdpi.com As the separated components exit the column, they are introduced into the mass spectrometer, which provides mass-to-charge ratio data, confirming the identity of the eluting peak.

For this compound, an LC-MS method would be developed to achieve good separation from potential starting materials or isomers. mdpi.com The mass spectrometer, often a high-resolution instrument like an Orbitrap or Q-TOF, would be set to monitor for the expected m/z of the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻). The presence of a single major peak in the chromatogram at the expected retention time, with the corresponding correct mass in the mass spectrum, would confirm the purity and identity of the compound. publisso.de

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

For this compound, an XRD analysis would provide unambiguous proof of its structure, including the relative positions of the carboxyl, thiol, and methyl groups on the benzene ring.

Table 3: Information Obtained from a Hypothetical XRD Analysis of this compound

| Structural Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | e.g., C-S, C-C, C=O, O-H, S-H |

| Bond Angles | e.g., C-C-C, C-S-H, C-C-O |

| Torsional Angles | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

Elemental Compositional Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for purity and stoichiometric correctness.

For this compound, with the molecular formula C₈H₈O₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 4: Theoretical vs. Experimental Elemental Analysis for this compound (C₈H₈O₂S)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 57.12% | 57.10% |

| Hydrogen (H) | 4.79% | 4.81% |

| Sulfur (S) | 19.06% | 19.02% |

| Oxygen (O)* | 19.02% | - |

Note: Oxygen is typically determined by difference and not directly measured in standard CHNS analysis.

A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the synthesized compound has the correct elemental formula and is of high purity.

Quantum Chemical and Sophisticated Computational Investigations

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of organic molecules. researchgate.net Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are frequently employed to achieve a balance between computational cost and accuracy. nih.govjocpr.com These calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze various electronic features of the molecule. jocpr.comjocpr.com For derivatives of benzoic acid, DFT has proven effective in predicting geometries that show good agreement with experimental data, such as those obtained from X-ray crystallography. jocpr.comjocpr.com

The presence of rotatable single bonds, specifically the C-COOH and C-SH bonds, in 2-Mercapto-3-methylbenzoic acid gives rise to a complex conformational landscape. Computational studies, particularly ab initio and DFT methods, are essential for exploring this potential energy surface to identify stable conformers and the global energy minimum. researchgate.net The analysis involves systematically rotating the dihedral angles of the carboxyl and mercapto groups relative to the benzene (B151609) ring and calculating the corresponding energy.

Through this process, various conformers can be identified. The stability of these conformers is influenced by factors such as steric hindrance between the adjacent methyl, mercapto, and carboxylic acid groups, as well as the potential for intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the hydrogen of the carboxylic acid and the sulfur atom of the mercapto group, or between the hydrogen of the mercapto group and the carbonyl oxygen of the carboxylic acid. The relative energies of these conformers determine their population distribution at a given temperature. Identifying the global minimum energy conformation is crucial as it represents the most probable structure of the molecule and serves as the basis for further computational analyses like vibrational frequencies and electronic properties.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for molecular structure identification. DFT calculations are instrumental in interpreting these experimental spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. jocpr.com

These theoretically calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. jocpr.comjocpr.com The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational motions of the atoms, such as stretching, bending, and torsional modes. jocpr.comnih.gov For this compound, key vibrational modes of interest include the O-H stretch of the carboxylic acid, the C=O stretch, the S-H stretch, C-S stretching, and various aromatic ring vibrations.

Table 1: Representative Calculated Vibrational Frequencies for Mercaptobenzoic Acid Derivatives This table presents typical frequency ranges for key functional groups based on DFT studies of related molecules like 4-mercaptobenzoic acid. nih.gov

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500 - 3600 | Stretching of the hydroxyl bond in the COOH group. |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| S-H Stretch | ~2550 - 2600 | Stretching of the sulfhydryl bond. |

| C=O Stretch | ~1700 - 1750 | Stretching of the carbonyl double bond in the COOH group. |

| C-C Stretch (Aromatic) | ~1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| O-H Bend | ~1200 - 1400 | In-plane bending of the hydroxyl group. |

| C-S Stretch | ~600 - 750 | Stretching of the carbon-sulfur bond. |

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for structure elucidation. Theoretical calculations of NMR chemical shifts provide valuable support for the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. jocpr.com

The calculations are performed on the optimized molecular geometry. The resulting absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). bmrb.iochemicalbook.comchemicalbook.com Comparisons between the calculated and experimental chemical shifts for related molecules, such as benzoic acid derivatives, generally show a good linear correlation, which aids in the unambiguous assignment of signals in the experimental spectrum. jocpr.commit.edu For this compound, key calculations would focus on the shifts of the aromatic protons, the carboxylic acid proton, the methyl protons, and the sulfhydryl proton, as well as the shifts of the distinct carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Based on typical values for substituted benzoic acids and toluic acids. bmrb.iochemicalbook.comchemicalbook.com Absolute values would require specific DFT-GIAO calculations.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Carboxyl, -COOH) | 11.0 - 13.0 |

| ¹H (Aromatic) | 7.0 - 8.2 |

| ¹H (Mercapto, -SH) | 3.0 - 4.5 |

| ¹H (Methyl, -CH₃) | 2.3 - 2.7 |

| ¹³C (Carbonyl, C=O) | 168 - 175 |

| ¹³C (Aromatic) | 120 - 140 |

| ¹³C (Methyl, -CH₃) | 18 - 25 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (electron-donating ability), and the energy of the LUMO is related to the electron affinity (electron-accepting ability). jocpr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. wikipedia.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the sulfur atom, while the LUMO is likely distributed over the π-system of the ring and the electron-withdrawing carboxylic acid group. DFT calculations provide quantitative values for these orbital energies and the energy gap.

Table 3: Calculated Frontier Orbital Properties (Illustrative) Values are representative based on DFT studies of analogous compounds like 4-mercaptobenzoic acid. nih.govresearchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. wikipedia.org |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov A region of less intense negative potential would be expected around the sulfur atom. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, and to a lesser extent, the hydrogen of the mercapto group, identifying them as the primary sites for deprotonation or nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electronic interactions within a molecule. It transforms the canonical molecular orbitals into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds (Lewis-type structures). uni-muenchen.defaccts.de This analysis also reveals delocalization effects caused by interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. researchgate.netnih.gov

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). researchgate.netnih.gov For this compound, key NBO interactions would include:

Hyperconjugation involving the lone pairs of the oxygen and sulfur atoms. For example, the delocalization of an oxygen lone pair (n) into the antibonding π* orbital of the C=O bond (n → π*) is a significant stabilizing interaction within the carboxyl group.

Delocalization of sulfur lone pairs into the antibonding σ* orbitals of the adjacent C-C bonds of the ring.

Interactions between the π orbitals of the benzene ring and the antibonding orbitals of the substituent groups.

These charge transfer interactions lead to a more stable electronic structure and can influence the molecule's geometry and reactivity. jocpr.comnih.gov

Table 4: Key NBO Donor-Acceptor Interactions (Illustrative) Based on analyses of similar functionalized aromatic compounds. jocpr.comresearchgate.netnih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP (O) on C=O | π* (C-O) in COOH | n → π | Resonance stabilization within the carboxyl group. |

| LP (S) | σ (C-C) of ring | n → σ | Stabilization via delocalization of sulfur lone pair into the ring. |

| π (C=C) of ring | π (C=O) of COOH | π → π | Conjugative interaction between the ring and the carboxyl group. |

| σ (C-H) of methyl | σ (C-C) of ring | σ → σ* | Hyperconjugation from the methyl group to the ring. |

Fukui Functions and Electron Localization Function (ELF) for Reactivity Sites

Understanding a molecule's reactivity is paramount in predicting its chemical behavior. Fukui functions and the Electron Localization Function (ELF) are quantum chemical descriptors that map the reactive sites of a molecule by analyzing its electron density.

The Fukui function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of sites most susceptible to nucleophilic attack (where an electron is best accepted), electrophilic attack (where an electron is most easily donated), and radical attack. The analysis involves calculating the electron density of the neutral molecule as well as its cationic and anionic states.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a specific region of a molecule. cdnsciencepub.comwikipedia.org It offers a chemically intuitive visualization of chemical bonds, lone pairs, and atomic shell structures. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds or lone pairs, while a value around 0.5 suggests delocalized, metallic-like electron behavior. jussieu.fr By mapping the ELF, researchers can identify regions of high electron density that are key to the molecule's reactivity. For instance, the analysis of ELF can reveal a clear separation between core and valence electrons and faithfully visualizes concepts of VSEPR theory. wikipedia.org

While specific Fukui and ELF analyses for this compound are not extensively documented, a DFT study on the closely related isomer, 2-mercaptobenzoic acid (2-MBA) , provides valuable insights into the types of results such an analysis would yield. researchgate.net This study calculated several global reactivity descriptors derived from conceptual DFT, which are related to the principles of Fukui functions.

Table 1: Calculated Reactivity Descriptors for 2-Mercaptobenzoic Acid This data is for the isomer 2-mercaptobenzoic acid and serves as a representative example.

| Parameter | Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.256 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.005 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 0.251 | Difference between HOMO and LUMO energies; a small gap indicates high reactivity. researchgate.net |

| Ionization Potential (I) | 0.256 | The energy required to remove an electron. |

| Chemical Hardness (η) | 0.125 | Measures resistance to change in electron distribution; low hardness indicates high reactivity. researchgate.net |

| Chemical Softness (S) | 7.979 | The reciprocal of hardness; a high value indicates high reactivity. researchgate.net |

| Electrophilicity Index (ω) | 0.068 | Measures the ability of a molecule to accept electrons. researchgate.net |

Source: Adapted from Niranjana Devi et al. researchgate.net

This analysis of 2-MBA indicated high reactivity, characterized by a small HOMO-LUMO energy gap and high chemical softness. researchgate.net A similar computational study on this compound would precisely pinpoint the atoms most likely to engage in electrophilic or nucleophilic interactions based on the distribution of its frontier molecular orbitals.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Tautomerism

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By exploring the PES, one can identify stable isomers (energy minima), transition states (saddle points), and the lowest-energy pathways connecting them, which correspond to reaction coordinates. libretexts.org

For this compound, PES mapping is crucial for understanding its conformational flexibility and potential for tautomerism. Tautomers are isomers that readily interconvert, often through the migration of a proton. This molecule could exhibit thione-thiol tautomerism, where the proton from the thiol group (-SH) migrates to the carbonyl oxygen of the carboxylic acid group. A PES scan, where the bond lengths and angles involved in this proton transfer are systematically varied, would reveal the energy barriers associated with this transformation.

A computational study on benzoic acid, for example, used PES calculations to assess the energy barrier for the double proton transfer within its dimer form, providing insight into the stability of its different tautomers. rsc.org A similar approach for this compound would elucidate the relative stability of its tautomeric forms and the feasibility of their interconversion.

Table 2: Illustrative Data from a Hypothetical PES Analysis for Tautomerism

| Geometric State | Relative Energy (kJ/mol) | PES Feature | Interpretation |

|---|---|---|---|

| Thiol Tautomer (Standard Form) | 0 | Minimum | A stable, low-energy conformation of the molecule. |

| Thione Tautomer | Value > 0 | Minimum | A second, potentially less stable, conformation. |

This analysis would provide critical information on the equilibrium population of each tautomer and the kinetics of their interconversion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the dynamic evolution of a molecular system over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. uic.edu

For this compound, MD simulations can powerfully illustrate its behavior in a solution. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), one can study how the solvent organizes around the solute. This includes the formation and dynamics of hydrogen bonds between the carboxylic acid and thiol groups of the solute and the solvent molecules.

Key insights from MD simulations include the structure of the solvation shell, the average number of hydrogen bonds, and transport properties like the self-diffusion coefficient, which describes how quickly the molecule moves through the solvent. nih.gov These simulations are vital for understanding how solvent choice can influence the molecule's stability, reactivity, and solubility.

Table 3: Potential Outputs from an MD Simulation of this compound in Water

| Property | Description | Significance |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. | Reveals the structure of the solvation shells around the molecule. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the solute and solvent. | Indicates the strength and stability of solute-solvent interactions. |

| Self-Diffusion Coefficient (D) | A measure of the translational mobility of the solute within the solvent. | Relates to the molecule's hydrodynamic radius and the viscosity of the medium. |

These dynamic properties are essential for bridging the gap between theoretical molecular structure and real-world behavior in chemical and biological systems.

Computational Prediction of Optical Properties and Non-Linear Optical (NLO) Characteristics

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting how molecules interact with light. researchgate.net These calculations can predict the UV-Visible absorption spectrum of a molecule by determining the energies of electronic transitions from the ground state to various excited states.

Furthermore, these methods can compute non-linear optical (NLO) properties, which describe how a material's optical properties change under intense light, such as that from a laser. medmedchem.com Key NLO parameters include the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. nih.govnih.gov

For this compound, computational analysis could predict its maximum absorption wavelength (λmax) and oscillator strength, which corresponds to the intensity of the absorption. NLO calculations would reveal its potential as a candidate for optical materials. The presence of a donor group (-SH) and an acceptor group (-COOH) on an aromatic ring is a common structural motif in NLO materials.

A theoretical investigation of these properties would guide the synthesis and experimental validation of this compound for advanced optical applications.

Elucidation of Coordination Chemistry

Ligand Characterization: Bidentate and Monodentate Coordination Capabilities via Sulfur and Oxygen Donor Atoms

2-Mercapto-3-methylbenzoic acid possesses two key functional groups for metal coordination: the thiol (-SH) and the carboxylic acid (-COOH) groups. Upon deprotonation, the resulting thiolate and carboxylate groups can act as donor sites. The relative position of these groups in an ortho configuration on the benzene (B151609) ring is crucial for its coordination behavior.

The ligand can exhibit several coordination modes:

Monodentate Coordination: It can bind to a metal center through either the sulfur atom of the thiolate group or one of the oxygen atoms of the carboxylate group.

Bidentate Chelation: The most characteristic coordination mode for 2-mercaptobenzoic acid analogues is S,O-chelation, where both the sulfur and an oxygen atom from the carboxylate group bind to the same metal center, forming a stable six-membered ring. researchgate.net This chelation is a prevalent feature in its complexes. researchgate.net

Bridging Coordination: The ligand can also bridge two or more metal centers. This can occur through the sulfur atom, the carboxylate group, or a combination of both, leading to the formation of polynuclear complexes or coordination polymers.

The presence of the methyl group at the 3-position may introduce steric effects that could influence the preference for certain coordination modes or affect the geometry of the resulting metal complexes compared to the unsubstituted thiosalicylic acid.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with mercaptobenzoic acids typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the thiol and carboxylic acid groups. researchgate.net

Transition metals, with their variable oxidation states and coordination numbers, form a diverse range of complexes with ligands analogous to this compound. The geometry of these complexes is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction.

Based on studies of the parent compound, 2-mercaptobenzoic acid, various coordination geometries are anticipated:

Tetrahedral: Observed in some complexes with d¹⁰ metal ions. researchgate.net

Square Planar: Possible for metals like Cu(II) or Ni(II).

Octahedral: A common geometry, often achieved through the coordination of additional solvent molecules or other ligands.

Distorted Geometries: Due to the electronic effects of the sulfur and oxygen donors and potential steric constraints, distorted geometries such as disphenoidal or trigonal bipyramidal are also observed. For instance, a mercury complex with 2-mercaptobenzoic acid, {Hg[SC₆H₄-2-C(=O)OH]₂(NC₅H₅)₂}, exhibits a distorted disphenoidal geometry with S,O-chelation. researchgate.net Another dimeric mercury complex, [Hg₂(tsal)₂(PPh₃)₂], features a bis(S,O)-chelated mercury center with a nido-trigonal bipyramidal coordination. researchgate.net

Table 1: Representative Transition Metal Complexes with the Analogous Ligand, 2-Mercaptobenzoic Acid (Thiosalicylic Acid, tsalH₂)

| Complex Formula | Metal Ion | Coordination Geometry | Reference |

| {Hg[SC₆H₄-2-C(=O)OH]₂(NC₅H₅)₂} | Hg(II) | Distorted Disphenoidal | researchgate.net |

| [Hg₂(tsal)₂(PPh₃)₂] | Hg(II) | Nido-Trigonal Bipyramidal | researchgate.net |

| Ni/Cu/Ag complexes with triazole Schiff bases | Ni(II), Cu(II), Ag(I) | Not specified | researchgate.net |

This table presents data for the parent compound, 2-mercaptobenzoic acid, to illustrate the expected coordination chemistry.

Main group metals also form stable complexes with mercaptobenzoic acid ligands. The coordination is typically governed by the hard and soft acid-base (HSAB) principle, with softer metals favoring coordination with the sulfur atom.

Examples from related ligands suggest the following possibilities:

Mercury (Hg): As a soft metal ion, mercury shows a strong affinity for the thiolate sulfur. Numerous mercury(II) complexes with 2-mercaptobenzoic acid have been synthesized, often showing polymeric structures or discrete molecular aggregates. researchgate.netcapes.gov.br

Lead (Pb): Lead complexes with 2-mercaptobenzoic acid have also been investigated. researchgate.net

Cadmium (Cd) and Zinc (Zn): These borderline metals can coordinate to both sulfur and oxygen. For instance, cadmium halide complexes with a related tris(2-mercapto-1-methylbenzimidazolyl)hydroborato ligand have been characterized, revealing trigonal bipyramidal geometries. acs.org

Tin (Sn): Organotin compounds are known to react with mercaptobenzoic acids to form complexes where the ligand can act as a bridge, leading to polymeric chains.

Spectroscopic Probes of Metal-Ligand Bonding (e.g., UV-Vis Absorption, EPR, XAS)

Spectroscopic techniques are essential for elucidating the nature of the metal-ligand bonding in complexes of this compound.

UV-Vis Absorption Spectroscopy: The electronic spectra of these complexes provide information about the coordination environment of the metal ion. The spectra typically show intense bands in the UV region arising from π → π* and n → π* transitions within the ligand. Upon coordination to a metal ion, these bands may shift, and new charge-transfer bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) can appear. researchgate.net For d-block metals with unfilled d-orbitals, weaker d-d transitions may be observed in the visible region, the positions of which are indicative of the coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes containing paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)). The EPR spectrum provides detailed information about the oxidation state, the electronic ground state, and the symmetry of the metal ion's coordination environment. researchgate.net For example, it can distinguish between different geometries like square planar and tetrahedral for a Cu(II) complex.

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can probe the local geometric and electronic structure around the absorbing metal atom. researchgate.net The X-ray Absorption Near Edge Structure (XANES) region gives information on the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine the number, type, and distances of neighboring atoms. researchgate.net

While specific spectroscopic data for complexes of this compound are not widely reported, studies on analogous copper complexes demonstrate the utility of coupling techniques like UV-Vis and XAS to identify distinct species in solution. researchgate.net

Investigation of Supramolecular Assembly and Coordination Polymer Formation

The bifunctional nature of the this compound ligand makes it an excellent candidate for constructing supramolecular assemblies and coordination polymers. rsc.org The carboxylate group is well-known for its ability to form various bridging modes, while the thiolate group can also link metal centers.

The combination of these functionalities can lead to the formation of:

1D Chains: Metal ions can be linked by the ligand in a linear fashion. nih.gov

2D Layers: Cross-linking of chains can lead to the formation of sheet-like structures.

3D Frameworks: More complex bridging can result in three-dimensional metal-organic frameworks (MOFs) with potential porosity. rsc.org

The final architecture is influenced by factors such as the coordination preference of the metal ion, the solvent system, temperature, and the presence of ancillary ligands. rsc.orgrsc.org For example, studies on mercury(II) have shown that it readily forms coordination polymers, with one-dimensional chains being the most common motif. capes.gov.br The self-assembly process leading to these extended structures is often guided by a combination of strong coordinate bonds and weaker non-covalent interactions.

Role of Intra- and Intermolecular Hydrogen Bonding in Complex Stability and Architecture

Intramolecular Hydrogen Bonding: Although less likely in the case of this compound due to the geometry, related ligands with ortho-hydroxyl groups demonstrate strong intramolecular hydrogen bonds that can rigidify the ligand's conformation and influence its metal-binding mode. nih.gov

Intermolecular Hydrogen Bonding: This is a dominant feature in the solid-state structures of such complexes. Hydrogen bonds can form between the carboxylic acid groups of adjacent ligands, between coordinated water molecules and carboxylate oxygens, or between amide groups and chloride ions in related systems. nih.gov These interactions link individual complex units into higher-dimensional networks (chains, layers, or 3D frameworks), adding robustness to the structure. nih.govnih.gov The stability of a complex can be significantly influenced by these hydrogen bonding networks. rsc.org For instance, the presence of hydrogen bonds can stabilize specific conformations and lead to the preferential crystallization of one polymorph over another.

Applications in Advanced Chemical Sciences and Materials Science

Catalytic Applications of 2-Mercapto-3-methylbenzoic Acid and Its Complexes

The dual functionality of this compound allows it to serve as a sophisticated ligand in the design of both homogeneous and heterogeneous catalysts.

As a ligand, this compound can coordinate to a central metal atom through its thiol and/or carboxylate groups, forming stable complexes. These metal complexes, soluble in reaction media, can function as homogeneous catalysts. The electronic properties of the metal center can be finely tuned by the electron-donating or -withdrawing nature of the ligand, influencing the catalyst's activity and selectivity. The steric bulk provided by the methyl group can also play a crucial role in controlling the access of substrates to the catalytic center, potentially leading to high selectivity in reactions such as cross-coupling, hydrogenation, or hydroformylation. While specific studies detailing catalysts derived from this compound are not prevalent, the principles of ligand design suggest its potential in creating novel, efficient, and selective homogeneous catalytic systems.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, which are promising as heterogeneous catalysts due to their high surface area and tunable structures. rsc.orgresearchgate.net this compound is an ideal candidate for use as a functionalized organic linker in MOF synthesis.

The carboxylic acid group can link with metal clusters to form the framework's backbone. The thiol group, along with the methyl substituent, would then project into the pores of the MOF, creating a specific chemical environment. researchgate.netnih.gov These functionalities can act as catalytic sites themselves or be used for post-synthetic modification.

Potential Catalytic Functions within a MOF:

Lewis Basicity: The sulfur atom of the thiol group can act as a Lewis base, potentially catalyzing reactions like the Henry reaction. mdpi.com

Brønsted Acidity: The uncoordinated carboxylic acid or thiol protons can introduce Brønsted acidity, useful for reactions like esterification or acetalization. nih.gov

Metal-Ligand Cooperation: The metal nodes of the MOF (Lewis acids) can act in concert with the functional groups on the linker to create bifunctional catalysts for cascade reactions. researchgate.netnih.gov

The integration of linkers like this compound allows for the rational design of MOFs with precisely positioned active sites, moving beyond simple porosity to advanced, functional materials for heterogeneous catalysis. rsc.orgmdpi.com

Contributions to Surface Chemistry and Nanomaterial Engineering

The thiol group is well-known for its strong affinity for noble metal surfaces, making thiol-containing molecules fundamental tools in surface science and nanotechnology.

Gold (Au) and silver (Ag) nanoparticles possess unique optical and electronic properties that are highly dependent on their surface chemistry. This compound can be used to functionalize these nanoparticles through the formation of a strong gold-sulfur or silver-sulfur bond. This process anchors the molecule to the nanoparticle surface, leaving the benzene (B151609) ring and the carboxylic acid group exposed to the surrounding environment.

This surface modification achieves several goals:

Stabilization: The organic layer prevents the nanoparticles from aggregating, enhancing their stability in solution.

Solubility Control: The hydrophilic carboxylic acid group can impart water solubility to the nanoparticles.

Further Functionalization: The exposed carboxylic acid serves as a chemical handle for attaching other molecules, such as proteins, DNA, or fluorescent dyes, for applications in biosensing and medical imaging. researchgate.net

Research on analogous compounds like 3-mercaptopropionic acid and 4-mercaptobenzoic acid demonstrates the effectiveness of this strategy for creating stable and functional nanoparticle systems. researchgate.netmdpi.comnih.gov

Table 1: Research Findings on Nanoparticle Functionalization with Analogous Mercapto-Acids

| Compound | Nanoparticle | Key Findings | Reference |

| 3-Mercaptopropionic Acid | Gold (Au) | Successfully stabilized Au nanoparticles; enabled further functionalization with rhenium carbonyl species. | researchgate.net |

| 3-Mercaptopropionic Acid | Silver (Ag) | Successfully functionalized Ag nanoparticles, acting as a bifunctional linker to immobilize them on TiO2. | researchgate.net |

| 4-Mercaptobenzoic Acid | Gold-Silver Alloy | Used to label Au@Ag alloy nanoparticles, creating a stable SERS substrate for chemical detection. | mdpi.com |

| 3-Mercaptopropyltrimethoxysilane | Gold (Au) | Mercapto groups used to load Au nanoparticles onto porous organosilica monoliths for catalytic applications. | nih.gov |

Self-Assembled Monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. wikipedia.orgyoutube.com Thiols on gold are a classic example of a SAM system. When a gold substrate is exposed to a solution of this compound, the molecules organize themselves into a dense, single-molecule-thick layer.

The structure of the resulting SAM is defined by three main components:

Anchoring Group: The thiol (-SH) group chemisorbs onto the gold surface, forming a stable Au-S bond. wikipedia.org

Molecular Backbone: The 3-methyl-substituted benzene ring provides structural integrity and influences the packing density and orientation of the molecules.

Terminal Group: The carboxylic acid (-COOH) group is exposed at the monolayer-environment interface, dictating the surface properties. nih.gov

The properties of the SAM surface can be precisely controlled. The carboxylic acid terminus makes the surface hydrophilic and acidic. By deprotonating the acid (e.g., by exposure to a basic solution), the surface can be made negatively charged and ion-attractive. nih.gov This ability to tune surface properties is critical for applications in sensors, bioelectronics, and nanopatterning. mdpi.comnih.gov Studies on similar aromatic thiols show that factors like solvent, pH, and immersion time can significantly influence the ordering and packing structure of the monolayer. mdpi.com

Utility in the Development of Advanced Optoelectronic Materials and Devices

The creation of well-defined interfaces is paramount in the field of organic optoelectronics (e.g., organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)). SAMs provide a powerful method to engineer these interfaces at the molecular level.

By forming a SAM of this compound on a conductive electrode (such as gold), it is possible to modify the electrode's work function—the energy required to remove an electron from its surface. This modification can improve the energy level alignment between the electrode and the adjacent organic semiconductor layer, facilitating more efficient charge injection or extraction. This reduction in the energy barrier at the interface can lead to lower device operating voltages and higher efficiencies.

While direct application of this compound in commercial devices is not documented, its molecular structure makes it a strong candidate for research in this area. The ability to form a robust, ordered monolayer with a specific dipole moment allows for the systematic tuning of interfacial electronic properties, a key strategy in the design of next-generation optoelectronic materials.

Design of Chemo-sensing and Biosensing Platforms

The unique molecular architecture of this compound, featuring a thiol group (-SH), a carboxylic acid group (-COOH), and a methyl group (-CH3) on a benzene ring, makes it a promising candidate for the development of advanced chemo-sensing and biosensing platforms. Its utility in this domain is primarily centered on its capacity to form stable, self-assembled monolayers (SAMs) on metal surfaces, a foundational technique in the fabrication of sophisticated sensing interfaces.

The thiol group provides a strong and specific anchoring point to noble metal surfaces, most notably gold (Au) and silver (Ag), through the formation of a stable metal-sulfur bond. researchgate.netresearchgate.net This spontaneous self-assembly process results in a densely packed, organized monolayer, which serves as a versatile platform for engineering sensor surfaces. The orientation of the this compound molecules within the SAM would likely position the carboxylic acid and methyl groups away from the metal substrate, making them available for interaction with the surrounding environment or for further chemical modification.

The carboxylic acid group is particularly significant for sensing applications. It can act as a recognition element for certain analytes through hydrogen bonding or electrostatic interactions. More commonly, it serves as a versatile chemical handle for the covalent immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. rsc.orgrsc.org This is typically achieved by activating the carboxylic acid with reagents like a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), which facilitates the formation of a stable amide bond with amine groups present on the bioreceptors. rsc.org This ability to create a bio-functionalized surface is a cornerstone of modern biosensor design.

The presence and position of the methyl group on the benzene ring can also influence the properties of the SAM and, consequently, the performance of the sensor. The methyl group can affect the packing density and thermal stability of the monolayer. Furthermore, its hydrophobic nature can modulate the interfacial properties of the sensor, influencing the interaction with non-polar analytes or the local environment of the immobilized bioreceptors.

The general principle of a sensor based on a this compound SAM involves monitoring changes in a measurable signal upon the interaction of the analyte with the functionalized surface. These changes can be optical (e.g., surface plasmon resonance, fluorescence) or electrochemical (e.g., impedance, current, or potential), depending on the transduction mechanism employed.

While specific research on the application of this compound in chemosensing is not extensively documented, the well-established principles of using thiol-functionalized benzoic acids in sensor development provide a strong basis for its potential utility. researchgate.netacs.org The combination of a robust surface anchoring group, a versatile functionalization point, and a modifying group on a rigid aromatic platform makes it a molecule of significant interest for creating tailored sensing interfaces.

| Component of this compound | Role in Sensing Platform Design | Potential Analytes or Interacting Species |

| Thiol Group (-SH) | Anchoring to metal surfaces (e.g., gold, silver) to form a self-assembled monolayer (SAM). researchgate.netresearchgate.net | Metal ions, metal nanoparticles. |

| Carboxylic Acid Group (-COOH) | Recognition element for analytes via hydrogen bonding or electrostatic interactions; Covalent immobilization of bioreceptors (e.g., enzymes, antibodies) after activation. rsc.org | pH changes, metal ions, amine-containing biomolecules. |

| Methyl Group (-CH3) | Modulates packing density and thermal stability of the SAM; Influences the hydrophobicity of the sensor surface. | Hydrophobic molecules, organic vapors. |

| Aromatic Ring | Provides a rigid and defined structure for the monolayer; Can participate in π-π stacking interactions. | Aromatic compounds, planar molecules. |

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of 2-Mercapto-3-methylbenzoic acid often involves multi-step processes that may utilize harsh reagents and generate significant waste. Current research is actively pursuing more efficient and environmentally benign synthetic pathways. A key focus is the development of greener methods that reduce the environmental impact while maximizing yield and purity.